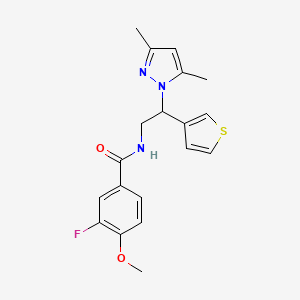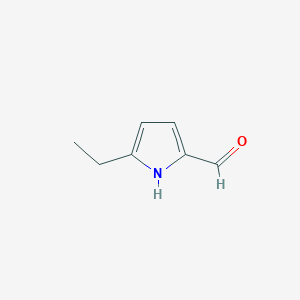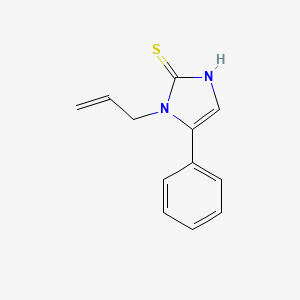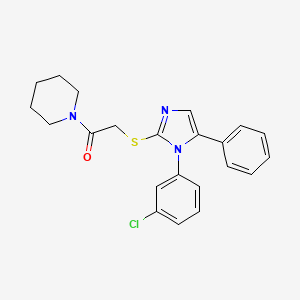
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP1104, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MP1104 belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been explored for their role as neuropeptide Y5 (NPY5) receptor antagonists, which could have implications for obesity treatment and appetite regulation. For example, trisubstituted phenyl urea derivatives demonstrated significant potency as NPY5 receptor antagonists, indicating their potential for therapeutic applications in metabolic disorders (Fotsch et al., 2001).
Synthesis and Cyclization Reactions
Urea derivatives have been synthesized through innovative approaches, such as the acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, leading to the creation of novel 2-arylpyrrolidine-1-carboxamides. This demonstrates the compound's role in facilitating the development of new chemical entities with potential pharmacological activities (Smolobochkin et al., 2017).
Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition and anticancer properties, indicating the potential of urea derivatives in cancer therapy. This research underscores the versatility of urea compounds in targeting biochemical pathways relevant to cancer progression (Mustafa et al., 2014).
Synthesis of Labeled Compounds for Pharmacokinetic Studies
Deuterium-labeled urea derivatives, such as AR-A014418, have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This application is crucial for drug absorption, distribution, and pharmacokinetic studies, highlighting the compound's importance in drug development research (Liang et al., 2020).
Inhibition of Translation Initiation
Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This suggests a novel approach to cancer therapy by targeting the translation initiation process, showcasing the potential of urea derivatives in the development of anti-cancer agents (Denoyelle et al., 2012).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWDLHOYDRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)

